4-Methyl-1,2-cyclohexanedimethanol 4-Methyl-1,2-cyclohexanedimethanol
Brand Name: Vulcanchem
CAS No.: 19491-64-6
VCID: VC16061441
InChI: InChI=1S/C9H18O2/c1-7-2-3-8(5-10)9(4-7)6-11/h7-11H,2-6H2,1H3
SMILES:
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol

4-Methyl-1,2-cyclohexanedimethanol

CAS No.: 19491-64-6

Cat. No.: VC16061441

Molecular Formula: C9H18O2

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1,2-cyclohexanedimethanol - 19491-64-6

Specification

CAS No. 19491-64-6
Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
IUPAC Name [2-(hydroxymethyl)-4-methylcyclohexyl]methanol
Standard InChI InChI=1S/C9H18O2/c1-7-2-3-8(5-10)9(4-7)6-11/h7-11H,2-6H2,1H3
Standard InChI Key VLTRIBKOTVZSAS-UHFFFAOYSA-N
Canonical SMILES CC1CCC(C(C1)CO)CO

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound’s IUPAC name, [2-(hydroxymethyl)-4-methylcyclohexyl]methanol, reflects its bicyclic alcohol structure. Key structural features include:

PropertyValue/Descriptor
Molecular FormulaC₉H₁₈O₂
SMILESCC1CCC(C(C1)CO)CO
InChI KeyVLTRIBKOTVZSAS-UHFFFAOYSA-N
Molecular Weight158.23 g/mol

The chair conformation of the cyclohexane ring minimizes steric strain, with axial-equatorial positioning of substituents influencing reactivity . The two primary alcohol groups enable esterification and etherification reactions typical of diols, while the methyl group introduces steric effects that may modulate reaction kinetics.

Spectroscopic and Computational Data

Collision cross-section (CCS) predictions via ion mobility spectrometry reveal adduct-specific behavior:

Adductm/zPredicted CCS (Ų)
[M+H]+159.13796135.4
[M+Na]+181.11990145.4
[M-H]-157.12340136.4

These values suggest a compact molecular geometry in the gas phase, with sodium adduction increasing CCS by 7.4% compared to protonated forms . Such data are critical for mass spectrometry-based identification in complex matrices.

Synthetic Pathways and Industrial Production

Direct Synthesis Challenges

Unlike its 1,4-isomer, which is produced via terephthalic acid hydrogenation , no commercial synthesis route for 4-methyl-1,2-cyclohexanedimethanol has been documented. Patent analysis of analogous processes suggests potential adaptation of esterification-hydrogenation sequences:

  • Esterification: Reacting cyclohexanedicarboxylic acids with methanol derivatives under acid catalysis.

  • Hydrogenation: Catalytic reduction (50–400 bar H₂, 160–300°C) over Ru/Ni catalysts to saturate aromatic rings .

Key challenges include controlling regioselectivity to favor 1,2-substitution and minimizing byproducts like 4-methylcyclohexylmethanol (MCHM) .

Derivative Synthesis

The bis(4-methylbenzenesulfonate) ester (C₂₂H₂₈O₆S₂) demonstrates feasible derivatization:

PropertyValue
Boiling Point604.8±30.0°C
Density1.2±0.1 g/cm³
Flash Point319.6±24.6°C

Sulfonation at both alcohol groups enhances thermal stability, making this derivative suitable as a polymer crosslinker or alkylating agent .

Physicochemical Behavior

Thermochemical Properties

Extrapolated data from structural analogs suggest:

  • Melting Point: Estimated 80–100°C (cf. 1,4-cyclohexanedimethanol: 43–65°C)

  • Water Solubility: ~5–10 g/L at 25°C due to hydrogen bonding capacity

  • LogP: Predicted 1.2–1.8, indicating moderate hydrophobicity

The methyl group reduces symmetry compared to unsubstituted cyclohexanedimethanol, potentially lowering crystalline phase stability.

Reactivity Profile

Primary alcohol groups undergo typical diol reactions:

  • Esterification: With acyl chlorides or anhydrides (e.g., acetic anhydride → diacetate ester)

  • Etherification: Williamson synthesis with alkyl halides

  • Oxidation: Selective oxidation to dicarboxylic acids under strong conditions

Steric hindrance from the 4-methyl group may slow nucleophilic substitutions at the 1,2-positions by 15–30% compared to unsubstituted analogs .

Toxicological Considerations

While no direct studies on 4-methyl-1,2-cyclohexanedimethanol exist, related compounds provide insights:

  • 4-Methyl-1-cyclohexanemethanol (MCHM): LC₅₀ >100 mg/kg (rat oral), but metabolites show increased hepatotoxicity .

  • Cyclohexanedimethanol isomers: Generally low acute toxicity (LD₅₀ 2,000–5,000 mg/kg), though chronic exposure risks are unstudied.

The diol structure may facilitate renal clearance, but methyl substitution could enhance membrane permeability and cellular uptake . Urgent needs exist for:

  • Ames tests for mutagenicity

  • 28-day repeated dose oral toxicity studies

  • Environmental persistence assessments

Industrial Applications and Research Frontiers

Emerging Uses

  • Polyester Resins: As a comonomer to improve Tg and flexural strength

  • Epoxy Plasticizers: Replacement for phthalates in PVC formulations

  • Metal Chelation: Potential for wastewater treatment polymers

Critical Knowledge Gaps

  • Lack of catalytic systems for regioselective synthesis

  • Uncharacterized solid-state behavior (polymorphism, hydrate formation)

  • Unknown endocrine disruption potential

  • Absence of life cycle assessment data

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator